Gram-Positive Antibacterial Selectivity: The Activity Cliff Between 5-Cl and 5,8-Difluoro Analogs
The Gram-positive antibacterial profile of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate must be interpreted within the context of a well-characterized analog series. The most relevant published comparator is compound 5k (6,7-dimethoxy-4-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]quinoline-3-carbonitrile), which differs in the 6,7-dimethoxy and 3-carbonitrile groups but shares the critical 4-piperazinylquinoline architecture [1]. 5k exhibits an MIC of 10 μM against S. aureus ATCC 25923 with dose- and time-dependent bacteriostatic activity, while all other series members (lacking the 2,3-dichlorobenzoyl motif) are inactive (MIC > 50 μM) [1]. By contrast, the 5,8-difluoro analog (Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate) shows weak, broad-spectrum activity with MIC < 62.5 μg/mL against both S. aureus and E. coli, lacking the Gram-positive selectivity window . The 5-Cl/8-OMe pattern thus occupies a distinct position in the SAR landscape that is not interchangeable with either the inactive dimethoxy analogs or the non-selective difluoro analog.
| Evidence Dimension | Antibacterial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | No direct data available for the exact title compound; closest active analog (5k, 4-piperazinylquinoline-3-carbonitrile) MIC = 10 μM (S. aureus ATCC 25923, bacteriostatic) [1]. |
| Comparator Or Baseline | 5,8-Difluoro analog: MIC < 62.5 μg/mL against S. aureus . Inactive 4-piperazinylquinoline analogs (5a–j): MIC > 50 μM [1]. |
| Quantified Difference | >5-fold difference in MIC between active (5k, 10 μM) and inactive analogs (>50 μM). 5,8-Difluoro analog shows broader but weaker activity. |
| Conditions | Broth microdilution; S. aureus ATCC 25923; 5k tested at 0.5–50 μM range; 5,8-difluoro analog tested at <62.5 μg/mL threshold. |
Why This Matters
If Gram-positive selective antibacterial screening is the goal, the 5-Cl/8-OMe substitution pattern provides a defined SAR entry point distinct from the non-selective difluoro analog or the inactive dimethoxy-carbonitrile series.
- [1] La Monica, G.; Gallo, A.; Bono, A.; Alamia, F.; Lauria, A.; Alduina, R.; Martorana, A. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules 2025, 30, 28. DOI: 10.3390/molecules30010028. View Source
